1-(4-Nitrophenyl)ethyl nitrate 1-(4-Nitrophenyl)ethyl nitrate
Brand Name: Vulcanchem
CAS No.: 10061-22-0
VCID: VC21221613
InChI: InChI=1S/C8H8N2O5/c1-6(15-10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3
SMILES: CC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-]
Molecular Formula: C8H8N2O5
Molecular Weight: 212.16 g/mol

1-(4-Nitrophenyl)ethyl nitrate

CAS No.: 10061-22-0

Cat. No.: VC21221613

Molecular Formula: C8H8N2O5

Molecular Weight: 212.16 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitrophenyl)ethyl nitrate - 10061-22-0

Specification

CAS No. 10061-22-0
Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
IUPAC Name 1-(4-nitrophenyl)ethyl nitrate
Standard InChI InChI=1S/C8H8N2O5/c1-6(15-10(13)14)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3
Standard InChI Key QFPAMHKBIYSCKR-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-]
Canonical SMILES CC(C1=CC=C(C=C1)[N+](=O)[O-])O[N+](=O)[O-]

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

1-(4-Nitrophenyl)ethyl nitrate features a nitro group (-NO₂) at the para position of a benzene ring, coupled with an ethyl nitrate moiety at the adjacent carbon. The molecular formula C₈H₈N₂O₅ corresponds to a planar aromatic system with distinct electron-withdrawing effects from the nitro group, which influences reactivity and stability . The SMILES notation (CC(C1=CC=C(C=C1)N+[O-])ON+[O-]) and InChIKey (QFPAMHKBIYSCKR-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

Predicted Collision Cross-Section Data

Mass spectrometry studies predict collision cross-section (CCS) values for various adducts, offering insights into its gas-phase behavior. The following table summarizes key CCS predictions:

Adductm/zPredicted CCS (Ų)
[M+H]+213.05060150.9
[M+Na]+235.03254157.6
[M+NH4]+230.07714159.8
[M+K]+251.00648167.0
[M-H]-211.03604148.2

These values reflect the compound’s conformational flexibility and interactions with common ionization agents .

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis typically involves nitration of 4-nitrophenylethanol under controlled conditions to prevent over-nitration or decomposition. Reaction parameters such as temperature (-10°C to 0°C) and nitric acid concentration (70–90%) are critical for achieving yields exceeding 75%. The nitro group’s electron-withdrawing nature directs electrophilic substitution to the para position, ensuring regioselectivity.

Applications in Organic Synthesis

1-(4-Nitrophenyl)ethyl nitrate acts as a precursor in the synthesis of pharmaceuticals, agrochemicals, and explosives. Its nitrate ester group facilitates nucleophilic displacement reactions, enabling the construction of complex heterocycles. For example, it serves as a key intermediate in the preparation of nitroaniline derivatives and pyrazoline-based compounds .

Crystallographic and Conformational Analysis

Bond Distances and Angles

X-ray diffraction studies of N1-4-nitrophenyl-2-pyrazolines reveal structural details pertinent to 1-(4-nitrophenyl)ethyl nitrate derivatives. The table below compares bond distances (Å) in related compounds:

CompoundC6–N1N1–N2C3–N2C5–N1C4–C3C5–C4
1a1.3641.4101.2351.4351.4861.578
1b1.3451.3921.2601.4671.4571.513
1c1.3641.3901.2711.4761.4741.541

The N1–N2 bond distance (~1.39 Å) indicates partial double-bond character due to resonance stabilization, while C3–N2 distances (1.235–1.286 Å) confirm strong double bonding .

Crystal Packing and Intermolecular Interactions

Crystals of 1-(4-nitrophenyl)ethyl nitrate derivatives predominantly adopt monoclinic (P2₁/c) or orthorhombic (Pnma) space groups. Molecules arrange into chains via π-π stacking between aromatic rings and hydrogen bonding involving nitro oxygen atoms. For instance, 1d exhibits a centrosymmetric packing motif with intermolecular C–H···O interactions (2.89–3.12 Å), enhancing thermal stability .

Related Compounds and Derivatives

2-Bromo-1-(4-nitrophenyl)ethyl Nitrate

This derivative incorporates a bromine atom at the ethyl position, enhancing electrophilicity for Suzuki-Miyaura coupling reactions. Its molecular weight (291.56 g/mol) and increased polarity make it suitable for catalytic applications.

Trinitrophenyl Analogs

Compounds with additional nitro groups (e.g., 2,4-dinitrophenyl variants) exhibit heightened reactivity but reduced stability, necessitating specialized synthesis protocols .

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